2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde
Overview
Description
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,2-difluoroethoxy group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid.
Reduction: 2-(2,2-Difluoroethoxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the 2,2-difluoroethoxy group, making it less reactive in certain substitution reactions.
2,2-Difluoroethoxybenzaldehyde: Lacks the fluorine atom on the benzene ring, affecting its reactivity and properties.
2-(2,2-Difluoroethoxy)-benzaldehyde: Lacks the fluorine atom on the benzene ring, which can influence its chemical behavior.
Uniqueness
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde is unique due to the presence of both the 2,2-difluoroethoxy group and the fluorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJJVZIDYFHYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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